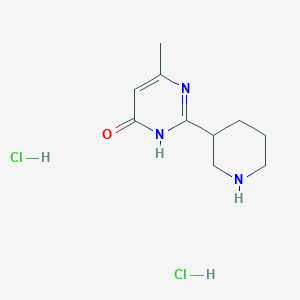
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Descripción general
Descripción
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, also known as 6-MP, is a synthetic pyrimidine analog used as an antineoplastic agent. It is effective in the treatment of certain types of leukemia, including chronic myelogenous leukemia (CML), acute lymphoblastic leukemia (ALL), and acute myeloid leukemia (AML). 6-MP is also used to treat certain types of lymphoma, as well as to reduce the risk of relapse after chemotherapy. It is also used to reduce the risk of graft-versus-host disease (GvHD) in patients who have undergone bone marrow transplantation.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride has been studied for its structural and electronic properties in relation to anticonvulsant drugs. Research on crystal structures of related compounds suggests the importance of the orientation of the piperidine-like group and the delocalization of the piperidine nitrogen lone pair, which are critical for their pharmacological activity (Georges, Vercauteren, Evrard, & Durant, 1989).
Anti-Angiogenic and DNA Cleavage Activities
In a study focusing on novel derivatives related to 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, researchers synthesized and characterized compounds that exhibited significant anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in anticancer therapies (Kambappa et al., 2017).
Antiproliferative Activity Against Cancer
A series of derivatives of 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride demonstrated antiproliferative effects against various human cancer cell lines, indicating potential as anticancer agents. Specific compounds within this series showed notable efficacy, suggesting a promising avenue for future cancer treatment research (Mallesha et al., 2012).
Synthesis and Biological Activity in Plant Growth
Research on the synthesis of new derivatives of 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride revealed a pronounced plant growth stimulating effect. These findings open up possibilities for agricultural applications, particularly in enhancing plant growth (Pivazyan et al., 2019).
Microwave Assisted Synthesis and Analgesic Activity
Studies on novel pyrimidine derivatives, including 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, have demonstrated their potential in analgesic applications. The microwave-assisted synthesis of these compounds and their significant analgesic activities highlight their therapeutic potential (Chaudhary et al., 2012).
Propiedades
IUPAC Name |
4-methyl-2-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-5-9(14)13-10(12-7)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMYKVFATKJPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414479.png)
![5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one](/img/structure/B1414480.png)
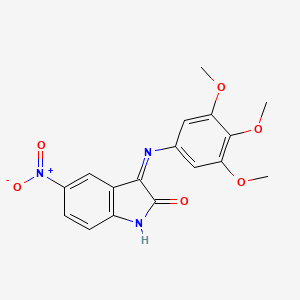

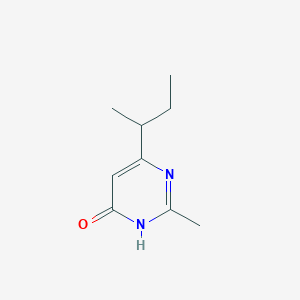
![2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride](/img/structure/B1414488.png)

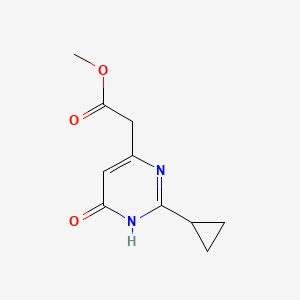
![(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide](/img/structure/B1414492.png)
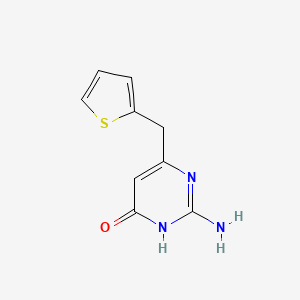
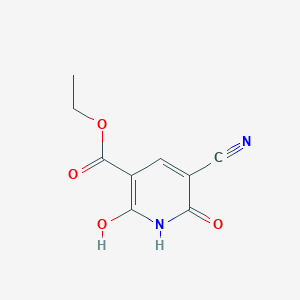
![6,7-Dichloro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414498.png)
![3-[(3,5-Dichloro-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414499.png)
![6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1414501.png)